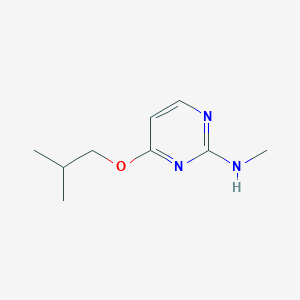![molecular formula C8H8O2S2 B1465962 3,6-二甲氧基噻吩并[3,2-b]噻吩 CAS No. 850233-79-3](/img/structure/B1465962.png)
3,6-二甲氧基噻吩并[3,2-b]噻吩
描述
3,6-Dimethoxythieno[3,2-b]thiophene is an organic compound belonging to the class of thienothiophenes. It is characterized by the presence of two methoxy groups attached to the thienothiophene core.
科学研究应用
3,6-Dimethoxythieno[3,2-b]thiophene has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to its excellent electronic properties.
Energy Storage: The compound is utilized in the fabrication of high-performance electrochromic supercapacitors, which combine energy storage with electrochromism.
Polymer Chemistry: It serves as a monomer in the synthesis of conducting polymers, enhancing their flexibility and electrochemical properties.
作用机制
Target of Action
The primary target of 3,6-Dimethoxythieno[3,2-b]thiophene is the electrochromic and capacitive energy storage systems . It is used in the fabrication of conjugated polymer electrodes, which are integral components of these systems .
Mode of Action
3,6-Dimethoxythieno[3,2-b]thiophene interacts with its targets through a process called one-step electrochemical copolymerization . This process results in the formation of copolymer bifunctional electrodes, which exhibit favorable electrochromic and capacitive energy storage properties .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dimethoxythieno[3,2-b]thiophene involve the synthesis of new π-conjugated D–A copolymers . These copolymers contain a diketopyrrolopyrrole unit and a 3,6-dimethoxythieno[3,2-b]thiophene moiety . The resulting polymers have a low bandgap of 1.27 eV and exhibit a broad absorption .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is also known to have a high solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 3,6-Dimethoxythieno[3,2-b]thiophene results in the creation of high-performance electrochromic supercapacitors . The electrodes derived from this compound achieve high specific capacitance (190 F/g at 5 mV/s), recognizable and tunable color conversion .
Action Environment
The action of 3,6-Dimethoxythieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the electrochemical properties of the copolymers could be adjusted by depositing different molar ratios of 3,6-dimethoxythieno[3,2-b]thiophene .
生化分析
Biochemical Properties
For instance, 3,6-Dimethoxythieno[3,2-b]thiophene has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The binding of 3,6-Dimethoxythieno[3,2-b]thiophene to these enzymes can alter their catalytic activity, leading to changes in the metabolic flux of specific pathways .
Cellular Effects
Studies have demonstrated that 3,6-Dimethoxythieno[3,2-b]thiophene can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth and survival. By modulating the activity of key kinases in this pathway, 3,6-Dimethoxythieno[3,2-b]thiophene can influence cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, 3,6-Dimethoxythieno[3,2-b]thiophene exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, 3,6-Dimethoxythieno[3,2-b]thiophene has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events .
Additionally, 3,6-Dimethoxythieno[3,2-b]thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,6-Dimethoxythieno[3,2-b]thiophene in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and oxygen can lead to the formation of degradation products that may have different biochemical properties .
In vitro and in vivo studies have demonstrated that the effects of 3,6-Dimethoxythieno[3,2-b]thiophene on cellular function can vary over time. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxythieno[3,2-b]thiophene in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage .
Threshold effects have been observed, where a specific concentration of 3,6-Dimethoxythieno[3,2-b]thiophene is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response increases with increasing dosage, up to a point where toxic effects become apparent .
Metabolic Pathways
3,6-Dimethoxythieno[3,2-b]thiophene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of 3,6-Dimethoxythieno[3,2-b]thiophene into various metabolites, which can then participate in further biochemical reactions .
The compound’s influence on metabolic flux and metabolite levels has been studied extensively, with findings indicating that 3,6-Dimethoxythieno[3,2-b]thiophene can alter the balance of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxythieno[3,2-b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,6-Dimethoxythieno[3,2-b]thiophene across cellular membranes and its accumulation in specific cellular compartments .
Studies have shown that 3,6-Dimethoxythieno[3,2-b]thiophene can be actively transported into cells via organic anion transporters, which are expressed in various tissues. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3,6-Dimethoxythieno[3,2-b]thiophene is a key determinant of its biochemical activity. The compound has been found to localize in specific organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Targeting signals and post-translational modifications play a crucial role in directing 3,6-Dimethoxythieno[3,2-b]thiophene to these compartments. For example, the presence of specific amino acid sequences can facilitate the transport of the compound to the mitochondria, where it can influence mitochondrial metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxythieno[3,2-b]thiophene typically involves the following steps:
Starting Material: The synthesis begins with thieno[3,2-b]thiophene as the core structure.
Bromination: The thieno[3,2-b]thiophene undergoes bromination to form 3,6-dibromothieno[3,2-b]thiophene.
Industrial Production Methods
Industrial production of 3,6-Dimethoxythieno[3,2-b]thiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and reaction time .
化学反应分析
Types of Reactions
3,6-Dimethoxythieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
相似化合物的比较
Similar Compounds
3,6-Dibromothieno[3,2-b]thiophene: A precursor in the synthesis of 3,6-Dimethoxythieno[3,2-b]thiophene.
3,4-Ethylenedioxythiophene (EDOT): Another thienothiophene derivative used in similar applications.
Uniqueness
3,6-Dimethoxythieno[3,2-b]thiophene stands out due to its dual methoxy groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications requiring high-performance materials with tunable electronic characteristics .
属性
IUPAC Name |
3,6-dimethoxythieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZSUIGKCSMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC2=C1SC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718839 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850233-79-3 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


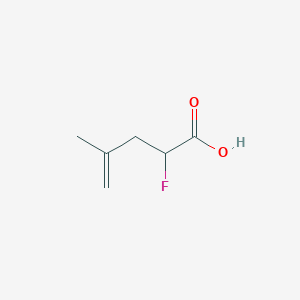
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)
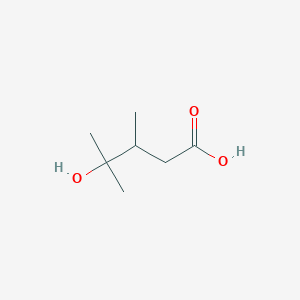
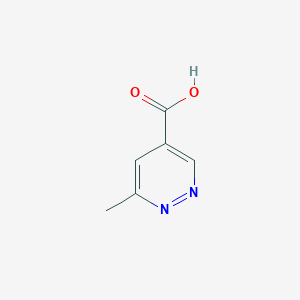
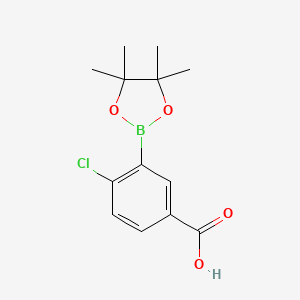
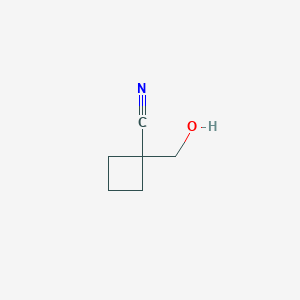
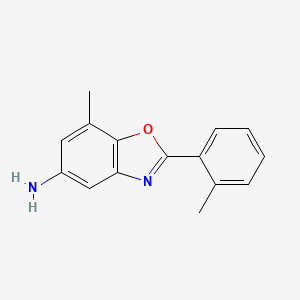
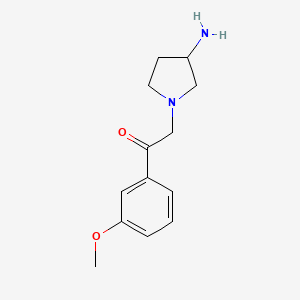

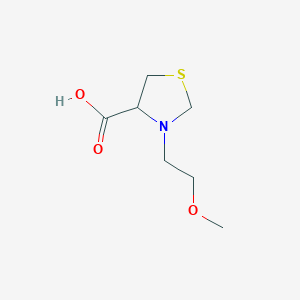
![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
